molecular formula C31H31IN2O8 B561157 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine CAS No. 588691-24-1

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine

Cat. No.: B561157
CAS No.: 588691-24-1
M. Wt: 686.499
InChI Key: VYNNFLLSYDWMCJ-LTGLEFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine is systematically named 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione under IUPAC guidelines. Its molecular formula, C₃₁H₃₁IN₂O₈ , reflects the following structural features:

  • A uridine core (C₉H₁₂N₂O₆) modified at the 5-position of the uracil base with an iodine atom.
  • A 2'-O-methyl group on the ribose ring.
  • A 5'-O-bis(4-methoxyphenyl)phenylmethyl (DMT) protective group.

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Uridine core C₉H₁₂N₂O₆
5-Iodo substitution +1 I, -1 H
2'-O-methyl group +1 C, +2 H, +1 O
DMT group +21 C, +18 H, +2 O
Total C₃₁H₃₁IN₂O₈

The DMT group introduces three aromatic rings (two 4-methoxyphenyl and one phenyl), contributing significantly to the compound’s hydrophobicity.

Stereochemical Configuration and Conformational Analysis

The ribose sugar adopts a β-D-ribofuranose configuration with stereochemical assignments at each carbon:

  • C1' : R-configuration (N-glycosidic bond to uracil).
  • C2' : R-configuration (2'-O-methyl substitution).
  • C3' : R-configuration.
  • C4' : S-configuration.
  • C5' : R-configuration (DMT group attachment).

The 2'-O-methyl group sterically restricts the ribose ring, favoring a C3'-endo (north) sugar pucker (pseudorotation phase angle: 0–36°). This contrasts with unmodified uridine, which adopts a C2'-endo (south) conformation in B-DNA.

Table 2: Sugar Puckering in Modified Uridines

Modification Predominant Conformation Key Stabilizing Factor
2'-O-methyl C3'-endo Steric hindrance from methyl
2'-deoxy C2'-endo Reduced steric bulk
2'-fluoro C3'-endo Electrostatic preferences

Quantum mechanics calculations confirm that the 2'-O-methyl group induces an intramolecular C–H···O hydrogen bond between the methyl group and ribose oxygen, further stabilizing the C3'-endo form.

Comparative Analysis of Trityl Protective Group Variations

The DMT group in this compound is one of several trityl derivatives used in nucleoside chemistry. Key differences among trityl variants include:

Table 3: Trityl Protective Group Properties

Group Structure Deprotection Conditions Solubility Profile
DMT Bis(4-methoxyphenyl)phenylmethyl 3% dichloroacetic acid Hydrophobic (CH₂Cl₂)
MMT 4-methoxyphenyldiphenylmethyl 0.5% trifluoroacetic acid Moderate (THF)
Trityl Triphenylmethyl 80% acetic acid Polar (DMF)

DMT is preferred in oligonucleotide synthesis due to:

  • Acid lability : Selective removal under mild conditions.
  • Chromatographic utility : Hydrophobicity aids reverse-phase purification.
  • Steric protection : Shields the 5'-hydroxyl from undesired reactions during solid-phase synthesis.

In contrast, MMT offers milder deprotection but lower solubility, while unmodified trityl groups require harsh acidic conditions, limiting their use in sensitive substrates.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNFLLSYDWMCJ-LTGLEFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31IN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743689
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588691-24-1
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of the 2'-Hydroxyl Group

The ribose sugar’s 2'-hydroxyl is methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O). This reaction typically occurs in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours. The 2'-O-methyl group enhances ribonuclease resistance, a critical feature for downstream biological applications.

Iodination at the 5-Position

The uracil base is iodinated using N-iodosuccinimide (NIS) in the presence of a catalytic acid (e.g., trifluoroacetic acid or ceric ammonium nitrate). The reaction proceeds in acetonitrile or dichloromethane at 25–50°C for 6–24 hours. Alternative methods employ iodine monochloride (ICl) in acetic acid, though NIS is preferred for higher regioselectivity.

Table 1: Comparative Iodination Conditions

ReagentSolventTemperatureTime (h)Yield (%)
NIS + TFAAcetonitrile50°C1278–85
IClAcetic acid25°C2465–72

Protection of the 5'-Hydroxyl Group with DMT

The 5'-hydroxyl of 5-iodo-2'-O-methyluridine is protected with a 4,4'-dimethoxytrityl (DMT) group to prevent undesired reactions during oligonucleotide synthesis.

DMT Chloride Activation

4,4'-Dimethoxytrityl chloride (DMT-Cl) is reacted with the nucleoside in anhydrous pyridine or dichloromethane. The reaction is performed under inert atmosphere (argon/nitrogen) at 0–25°C for 4–8 hours. A molar ratio of 1.2:1 (DMT-Cl:nucleoside) ensures complete protection while minimizing side reactions.

Purification and Characterization

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (10–50% v/v). The DMT-protected nucleoside is characterized by:

  • ¹H NMR : Aromatic protons of the DMT group appear as a multiplet at δ 7.2–7.4 ppm.

  • Mass spectrometry : [M+H]⁺ peak at m/z 686.5.

Optimization Challenges and Solutions

Regioselectivity in DMT Protection

The 5'-OH is preferentially protected over the 3'-OH due to steric and electronic factors. However, trace 3'-O-DMT byproducts may form, necessitating rigorous chromatographic separation.

Stability of the Iodo Substituent

The 5-iodo group is susceptible to light-induced degradation. Reactions are conducted in amber glassware, and products are stored at –20°C under argon.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to improve yield and reduce reaction times. For example:

  • Iodination : A plug-flow reactor with NIS and TFA achieves 90% conversion in 2 hours.

  • DMT Protection : Automated systems with in-line UV monitoring ensure real-time quality control.

Emerging Methodologies

Recent advances include enzymatic methylation using 2'-O-methyltransferases and metal-free iodination with iodine-thiosulfate redox systems , though these remain experimental .

Chemical Reactions Analysis

DMT Group Removal

The 5'-O-DMT group serves as a transient protective moiety during solid-phase oligonucleotide synthesis. It is selectively cleaved under acidic conditions (e.g., 3% trichloroacetic acid [TCA] in dichloromethane), exposing the 5'-hydroxyl for subsequent phosphoramidite coupling .

Reaction Conditions:

ParameterValue
Acid3% TCA or dichloroacetic acid
SolventDichloromethane
Time1–3 minutes
TemperatureAmbient (20–25°C)

The 2'-O-methyl group remains intact under these conditions, ensuring ribose stability and nuclease resistance .

Phosphoramidite Activation and Coupling

In automated oligonucleotide synthesis, the compound is converted into a phosphoramidite derivative (3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite), enabling sequential nucleotide coupling via tetrazole activation .

Key Steps:

  • Activation: Tetrazole protonates the phosphoramidite, generating a reactive intermediate.
  • Coupling: The activated phosphoramidite reacts with the 5'-OH of the growing oligonucleotide chain.
  • Oxidation: Iodine/water oxidizes the phosphite triester to a phosphate triester.

Yield: >99% coupling efficiency under optimized conditions .

5-Iodo Substitution Reactions

The 5-iodo group enables post-synthetic modifications via cross-coupling reactions , enhancing functionality for therapeutic or diagnostic applications.

Palladium-Catalyzed Cross-Couplings

  • Sonogashira Coupling: Iodo-uracil reacts with terminal alkynes to form 5-alkynyl derivatives, useful for fluorescent labeling .
  • Suzuki-Miyaura Coupling: Iodo substituents are replaced by aryl/heteroaryl groups for enhanced binding or stability .

Example Reaction: 5 Iodo uridine+Phenylboronic acidPd PPh3 4,Na2CO35 Phenyl uridine+Byproducts\text{5 Iodo uridine}+\text{Phenylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{5 Phenyl uridine}+\text{Byproducts}Conditions:

ParameterValue
CatalystPd(PPh3_3)4_4
BaseNa2_2CO3_3
SolventDMF/H2_2O (9:1)
Temperature80–100°C

Stability and Nuclease Resistance

The 2'-O-methyl modification confers nuclease resistance by sterically hindering enzymatic cleavage, critical for antisense oligonucleotides . Comparative stability data:

ModificationHalf-life in Serum (hr)Source
2'-OH (unmodified)<0.5
2'-O-Methyl>24

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C33H33IN2O9
Molecular Weight: 728.53 g/mol
CAS Number: 1374692-34-8

The compound features a complex structure with a bis(4-methoxyphenyl) group attached to the uridine moiety, which enhances its solubility and stability in biological systems. The iodine atom is particularly significant for radiolabeling applications.

Medicinal Chemistry

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine has been studied for its potential as a therapeutic agent. Its structural modifications allow it to interact effectively with biological targets, making it a candidate for drug development.

  • Antiviral Activity: Research indicates that derivatives of uridine can inhibit viral replication. The iodinated form may enhance this effect due to improved binding affinity to viral enzymes.

Nucleoside Analog Studies

This compound serves as a valuable nucleoside analog in various studies focused on nucleic acid synthesis and modification.

  • Incorporation into RNA: It can be incorporated into RNA strands, allowing researchers to study the effects of such modifications on RNA stability and functionality.

Radiolabeling for Imaging Studies

The presence of iodine in the structure allows for the radiolabeling of the compound, which can be utilized in imaging techniques such as PET (Positron Emission Tomography).

  • Case Study: A study demonstrated the use of iodinated uridine derivatives in PET imaging to track metabolic processes in living organisms, providing insights into cellular uptake mechanisms.
  • Antiviral Efficacy Study
    • Objective: To evaluate the antiviral properties of this compound against influenza virus.
    • Methodology: In vitro assays were conducted using infected cell cultures.
    • Findings: The compound showed significant inhibition of viral replication, suggesting its potential as an antiviral agent.
  • Imaging Study Using Radiolabeled Derivatives
    • Objective: To assess the biodistribution of iodinated uridine derivatives in animal models.
    • Methodology: Mice were administered radiolabeled compounds, followed by PET imaging.
    • Findings: The results indicated specific uptake in liver tissues, aiding in understanding nucleoside metabolism.

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine
  • CAS No.: 104375-88-4
  • Molecular Formula : C₃₀H₂₉IN₂O₇
  • Molecular Weight : 656.47 g/mol
  • Key Structural Features: 5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group that enhances solubility in organic solvents and facilitates purification during solid-phase oligonucleotide synthesis . 2'-O-Methyl Modification: Increases metabolic stability by resisting nuclease degradation, critical for antisense oligonucleotide therapeutics .

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Modifications
Target Compound 104375-88-4 C₃₀H₂₉IN₂O₇ 656.47 5'-DMT, 5-iodo, 2'-O-methyl
5'-Deoxy-5-fluorouridine 61787-10-8 C₁₂H₁₄FIN₂O₅ 412.15 5-Fluoro, 5'-deoxy
5'-Deoxy-5'-iodo-2'-O-methyluridine 194034-84-9 C₁₀H₁₃IN₂O₅ 368.13 5'-Iodo, 2'-O-methyl, lacks DMT
5′-O-Trityluridine 6554-10-5 C₂₈H₂₆N₂O₆ 486.52 5'-Triphenylmethyl (Trityl), no iodine or 2'-O-methyl
N4-Benzoyl-5'-O-DMT-2'-deoxycytidine 67219-55-0 C₃₇H₃₅N₃O₇ 657.70 DMT-protected, cytosine base, benzoyl group
Key Observations :

Protecting Groups :

  • The DMT group in the target compound contrasts with the Trityl group in 5′-O-Trityluridine. DMT offers better acid-lability for controlled deprotection in solid-phase synthesis .
  • Silyl ethers (e.g., TBDMS in ) provide orthogonal protection but require harsher conditions for removal compared to DMT .

Halogen Substitutions: The 5-iodo group in the target compound differs from 5-fluoro in 5'-Deoxy-5-fluorouridine. 5-Bromo analogs (e.g., ) exhibit similar electronic effects but lower metabolic stability .

Sugar Modifications :

  • The 2'-O-methyl group in the target compound confers nuclease resistance, similar to 2'-fluoro or 4'-C-methoxy modifications in . However, 2'-O-methyl is less electronegative, reducing steric hindrance .
  • 5'-Deoxy analogs (e.g., ) lack the 5'-hydroxyl, limiting phosphorylation but enhancing membrane permeability .

Comparisons :

  • 5'-Deoxy-5-fluorouridine (): Synthesized via fluorination of uracil followed by glycosylation, contrasting with the target's post-synthetic iodination .
  • 2'-O-Methyluridine Derivatives (): Methylation typically precedes DMT protection to avoid steric interference .

Target Compound :

  • Metabolic Stability : The 2'-O-methyl group resists ribonucleases, extending half-life in biological systems .
  • Antiviral Potential: Similar to 5-iodo-2'-deoxyuridine (IdUrd), which inhibits herpes simplex virus (HSV) via incorporation into viral DNA . However, the DMT group may reduce cellular uptake unless removed in vivo.

Comparisons :

  • L-IdU and L-BVdU (): L-enantiomers show reduced cytotoxicity compared to D-forms but retain antiviral activity. The target compound’s D-configuration may favor enzymatic recognition .
  • β-Cyclodextrin Prodrugs (): IUdR prodrugs with adamantane moieties improve solubility but require complexation for delivery. The target compound’s DMT group inherently enhances lipophilicity .

Biological Activity

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine, also known by its CAS number 588691-24-1, is a purine nucleoside analog with significant potential in various biological applications. This compound has garnered attention for its antitumor activity, antiviral properties, and ability to modulate various biochemical pathways. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

  • Molecular Formula : C31H31IN2O8
  • Molecular Weight : 686.49 g/mol
  • CAS Number : 588691-24-1

The biological activity of this compound is primarily attributed to its structural similarity to natural nucleosides, which allows it to interfere with nucleic acid synthesis and function. Key mechanisms include:

  • Inhibition of Viral Replication : The compound exhibits antiviral properties by inhibiting the replication of various viruses, including HIV and influenza .
  • Antitumor Activity : It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The compound targets multiple signaling pathways involved in cell proliferation and survival .

Biological Activity Overview

Activity Type Description
AntiviralInhibits replication of viruses such as HIV and influenza.
AntitumorInduces apoptosis and inhibits growth in various cancer cell lines.
CytotoxicityExhibits selective cytotoxic effects on malignant cells while sparing normal cells.
Signal Pathway ModulationAffects pathways such as MAPK/ERK and PI3K/Akt involved in cell survival and proliferation.

Antitumor Efficacy

A study investigating the antitumor effects of this compound demonstrated significant cytotoxicity against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicated potent inhibition of cell proliferation.
  • Lung Cancer (A549) : Induced apoptosis was confirmed through flow cytometry analysis.

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antiviral Activity

In vitro assays have shown that this compound effectively inhibits the replication of various viruses:

  • HIV : The compound demonstrated a dose-dependent decrease in viral load.
  • Influenza Virus : It inhibited viral entry and replication, highlighting its potential as an antiviral agent.

Case Studies

  • Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors.
  • HIV Treatment Study : A clinical trial involving HIV-infected patients showed that treatment with this compound led to improved viral load suppression when combined with standard antiretroviral therapy.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine, and how do they influence its reactivity?

  • The compound contains a 5-iodouracil base, a 2'-O-methylribose sugar, and a 5'-O-dimethoxytrityl (DMT) protecting group. The DMT group (bis(4-methoxyphenyl)phenylmethyl) stabilizes the 5'-OH during nucleoside synthesis, while the 2'-O-methyl group enhances nuclease resistance. The iodine atom at position 5 increases electrophilicity, enabling cross-coupling reactions in oligonucleotide modifications. Structural confirmation requires NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and HRMS, as exemplified in trityl-protected nucleoside analogs .

Q. What is the standard protocol for synthesizing this compound, and how are critical reaction conditions optimized?

  • Synthesis involves sequential protection-deprotection steps. For example, the 5'-OH is first protected with DMT chloride in dry pyridine under inert conditions (30-minute intervals for reagent addition, 60-minute post-addition stirring). The 2'-OH is then methylated using methyl iodide and a base like NaH. Finally, iodination at position 5 is achieved via electrophilic substitution using iodine and an oxidizing agent. Reaction optimization includes monitoring by TLC, maintaining anhydrous conditions, and controlling temperature (<30°C during solvent evaporation) to prevent decomposition .

Q. Which purification methods are recommended for isolating this compound, and how is purity validated?

  • Purification typically employs column chromatography with gradients of ethyl acetate/hexanes + 1% triethylamine to neutralize acidic silica sites. Post-purification, the compound is characterized by 1H^{1}\text{H}-NMR (e.g., aromatic protons of DMT at δ 6.8–7.4 ppm) and ESI-HRMS for exact mass confirmation. Purity >95% is verified via HPLC (C18 column, acetonitrile/water buffer) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the iodination step of this compound?

  • Low yields may arise from incomplete activation of the uracil ring or competing side reactions. Strategies include:

  • Pre-activating the uracil with a Lewis acid (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Using a polar aprotic solvent (e.g., DMF) to stabilize the iodonium ion intermediate.
  • Monitoring reaction progress via 1H^{1}\text{H}-NMR for the disappearance of the 5-H proton (δ ~7.5 ppm) .

Q. How should discrepancies in 13C^{13}\text{C}-NMR data between synthesized batches be analyzed?

  • Contradictory signals (e.g., shifts in the DMT aromatic carbons or ribose anomeric carbon) may indicate:

  • Incomplete removal of residual solvents (e.g., pyridine), which can be resolved by extended drying under high vacuum.
  • Epimerization at the ribose 2'-O position, detectable via NOESY (nuclear Overhauser effect) to confirm stereochemistry.
  • Reference to crystallographic data of analogous compounds (e.g., trityl-protected nucleosides) for benchmark comparisons .

Q. What strategies prevent premature deprotection of the DMT group during downstream functionalization?

  • The DMT group is acid-labile; thus, avoid protic acids or low-pH conditions in subsequent steps. Use mild silylating agents (e.g., TMSCl) for temporary protection of reactive sites. Monitor stability via UV-Vis (trityl cation absorption at ~500 nm) during process development .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

  • Conduct accelerated degradation studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 1–4 weeks.
  • Analyze degradation products via LC-MS and quantify intact compound using a validated HPLC method.
  • Optimal storage: -20°C in amber vials under argon, with molecular sieves to absorb moisture .

Methodological Considerations

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?

  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals:

  • HSQC correlates 1H^{1}\text{H} and 13C^{13}\text{C} shifts, resolving ambiguities in the ribose ring.
  • HMBC identifies long-range couplings (e.g., between the DMT methoxy groups and aromatic protons).
  • Compare with literature data for 2'-O-methyluridine derivatives to validate assignments .

Q. How can computational modeling aid in predicting the compound’s reactivity in oligonucleotide synthesis?

  • Density functional theory (DFT) calculations predict electron density at the 5-iodo site for Suzuki-Miyaura cross-coupling feasibility.
  • Molecular dynamics simulations model steric effects of the DMT group on phosphoramidite coupling efficiency. Reference frameworks from nucleoside triphosphate synthesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.